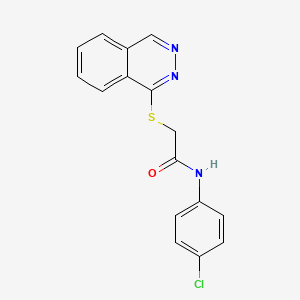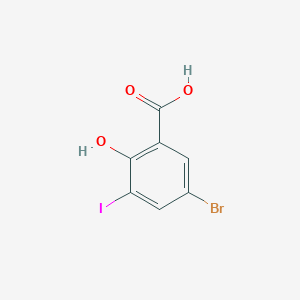![molecular formula C18H20N4O2S2 B10867205 N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-4-carboxamide](/img/structure/B10867205.png)
N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[(4-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Métodos De Preparación
The synthesis of 2-({[(4-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE involves multiple steps. One common method includes the condensation of a pyridylcarbonyl compound with a thiophene derivative under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures .
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
2-({[(4-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
2-({[(4-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-({[(4-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparación Con Compuestos Similares
Similar compounds to 2-({[(4-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE include other thiophene derivatives such as:
- 2-({[(4-TERT-BUTYLBENZOYL)AMINO]CARBOTHIOYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE
- 2-({[(3-PYRIDINYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.
Propiedades
Fórmula molecular |
C18H20N4O2S2 |
|---|---|
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H20N4O2S2/c19-15(23)14-12-5-3-1-2-4-6-13(12)26-17(14)22-18(25)21-16(24)11-7-9-20-10-8-11/h7-10H,1-6H2,(H2,19,23)(H2,21,22,24,25) |
Clave InChI |
HQHSEQLYRWXQPQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC2=C(CC1)C(=C(S2)NC(=S)NC(=O)C3=CC=NC=C3)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2,5-dioxopyrrolidine-1-carboxamide](/img/structure/B10867123.png)

![N,11-bis(4-chlorophenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10867142.png)

![N'-[(3Z)-5-bromo-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-(dimethylamino)benzohydrazide](/img/structure/B10867145.png)
![10-(4-Chlorobenzoyl)-11-(4-chlorophenyl)-3-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B10867152.png)
![1-[3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-cyclopentyl-1H-imidazole-4-carboxamide](/img/structure/B10867171.png)

![5-[3-(4-tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]-2-chlorobenzoic acid](/img/structure/B10867175.png)
![3-(pyridin-3-yl)-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10867176.png)
![4-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]benzoic acid](/img/structure/B10867181.png)
![4-(4-chlorophenyl)-5-[2-(morpholin-4-yl)ethyl]-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10867184.png)
![3-(2-furyl)-10-(4-methylbenzoyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10867191.png)
![N-(4-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B10867204.png)
